molecular formula C10H14N4O2 B11724161 (Z)-N'-hydroxy-2-{3-[(N'-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide

(Z)-N'-hydroxy-2-{3-[(N'-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide

Katalognummer: B11724161
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: ADKBSRANTRLSTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of amidoximes, which are known for their ability to undergo various chemical transformations and exhibit significant biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination. One efficient method includes the use of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids as intermediates. The reaction conditions often involve the use of suitable solvents and catalysts to facilitate the coupling and hydroxyamination processes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the amidoxime group to amidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amidoxime group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions include oximes, nitriles, amidines, and substituted derivatives, depending on the specific reaction pathway and conditions employed.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide is used as a building block in the synthesis of peptidomimetics and other complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

The compound has shown potential as a nitric oxide donor, which can be utilized in biological studies to investigate the role of nitric oxide in various physiological processes. It also serves as an inhibitor of certain enzymes, making it valuable in enzymology research .

Medicine

In medicine, (Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide is explored for its potential therapeutic applications, particularly as a prodrug that can enhance the bioavailability of active pharmaceutical ingredients. Its ability to release nitric oxide also makes it a candidate for cardiovascular research .

Industry

The compound’s stability and reactivity make it suitable for use in industrial applications, such as the development of new materials and catalysts. Its role as a precursor in the synthesis of complex organic compounds is particularly valuable in the pharmaceutical and chemical industries .

Wirkmechanismus

The mechanism of action of (Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide involves its conversion to active forms that can interact with molecular targets. The amidoxime group can be enzymatically reduced to amidine, which then interacts with specific enzymes or receptors. This interaction can modulate biochemical pathways, leading to the desired biological effects, such as enzyme inhibition or nitric oxide release .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-2-{3-[(N’-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide stands out due to its dual amidoxime groups, which provide unique reactivity and biological activity. Its ability to act as a nitric oxide donor and enzyme inhibitor makes it a versatile compound in both research and industrial applications .

Eigenschaften

Molekularformel

C10H14N4O2

Molekulargewicht

222.24 g/mol

IUPAC-Name

2-[3-[(2E)-2-amino-2-hydroxyiminoethyl]phenyl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H14N4O2/c11-9(13-15)5-7-2-1-3-8(4-7)6-10(12)14-16/h1-4,15-16H,5-6H2,(H2,11,13)(H2,12,14)

InChI-Schlüssel

ADKBSRANTRLSTM-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=CC(=C1)C/C(=N\O)/N)CC(=NO)N

Kanonische SMILES

C1=CC(=CC(=C1)CC(=NO)N)CC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.